Nisterime acetate
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Overview
Description
Preparation Methods
Nisterime acetate is synthesized through a series of chemical reactions involving dihydrotestosterone derivatives. The synthetic route typically involves the chlorination of dihydrotestosterone followed by the formation of an oxime with p-nitrophenyl. The final step involves the esterification of the oxime with acetic acid to form this compound . Industrial production methods would likely follow similar synthetic routes but on a larger scale, ensuring purity and consistency.
Chemical Reactions Analysis
Nisterime acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the chloro and oxime groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Nisterime acetate has been studied for its potential use as a postcoital contraceptive. Its ability to induce embryo resorption and interrupt the post-implantation stage of pregnancy makes it a subject of interest in reproductive biology . Additionally, its anabolic-androgenic properties have led to research in muscle growth and recovery .
Mechanism of Action
The exact mechanism of action of nisterime acetate remains unclear. It is described as an androgen by some sources, but it has been reported to lack hormonal activity in bioassays, including androgenic, estrogenic, or progestogenic activity . This finding is puzzling given its potent abortifacient activity in animals. The molecular targets and pathways involved in its mechanism of action are still under investigation .
Comparison with Similar Compounds
Nisterime acetate is similar to other dihydrotestosterone derivatives, such as:
Epostane: Another steroid with abortifacient properties.
Istaroxime: A compound with different pharmacological effects but similar structural features.
What sets this compound apart is its unique combination of anabolic-androgenic properties and its specific use as a postcoital contraceptive, which distinguishes it from other similar compounds .
Properties
Molecular Formula |
C27H35ClN2O5 |
---|---|
Molecular Weight |
503 g/mol |
IUPAC Name |
[(2R,3Z,5S,8R,9S,10S,13S,14S,17S)-2-chloro-10,13-dimethyl-3-(4-nitrophenoxy)imino-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C27H35ClN2O5/c1-16(31)34-25-11-10-21-20-9-4-17-14-24(29-35-19-7-5-18(6-8-19)30(32)33)23(28)15-27(17,3)22(20)12-13-26(21,25)2/h5-8,17,20-23,25H,4,9-15H2,1-3H3/b29-24-/t17-,20-,21-,22-,23+,25-,26-,27-/m0/s1 |
InChI Key |
NNFGKFKPLQYECP-BYXNGVTISA-N |
Isomeric SMILES |
CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(C[C@H](/C(=N\OC5=CC=C(C=C5)[N+](=O)[O-])/C4)Cl)C)C |
SMILES |
CC(=O)OC1CCC2C1(CCC3C2CCC4C3(CC(C(=NOC5=CC=C(C=C5)[N+](=O)[O-])C4)Cl)C)C |
Canonical SMILES |
CC(=O)OC1CCC2C1(CCC3C2CCC4C3(CC(C(=NOC5=CC=C(C=C5)[N+](=O)[O-])C4)Cl)C)C |
Synonyms |
17 beta-acetoxy-2 alpha-chloro-3-(p-nitrophenoxy)imino-5 alpha-androstane nisterime acetate ORF 9326 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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